molecular formula C12H14BrNO B1378517 4-Bromo-2-(3-methylbutoxy)benzonitrile CAS No. 1616500-68-5

4-Bromo-2-(3-methylbutoxy)benzonitrile

Cat. No.: B1378517
CAS No.: 1616500-68-5
M. Wt: 268.15 g/mol
InChI Key: STTLAAZCSHAIRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methylbutoxy)benzonitrile is an organic compound with the molecular formula C12H14BrNO It is a derivative of benzonitrile, featuring a bromine atom and a 3-methylbutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methylbutanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Catalyst: Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalysts

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methylbutoxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The 3-methylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C)

Major Products Formed

    Nucleophilic Substitution: Formation of azides or thiocyanates

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

Scientific Research Applications

4-Bromo-2-(3-methylbutoxy)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methylbutoxy)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(isopentyloxy)benzonitrile
  • 4-Bromo-2-(3-methylbutoxy)benzonitrile
  • This compound

Comparison

Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

4-bromo-2-(3-methylbutoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLAAZCSHAIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270267
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-68-5
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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